4-Chloro-6-ethyl-2-methylpyrimidine
Overview
Description
4-Chloro-6-ethyl-2-methylpyrimidine is a halogenated heterocycle with the empirical formula C7H9ClN2 . It has a molecular weight of 156.61 . The compound is a solid and its SMILES string is ClC1=CC(CC)=NC©=N1 .
Molecular Structure Analysis
The InChI key for 4-Chloro-6-ethyl-2-methylpyrimidine is JQRFVVPNKXQKBM-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.Physical And Chemical Properties Analysis
4-Chloro-6-ethyl-2-methylpyrimidine is a solid . It has a density of 1.143g/cm3 and a molecular weight of 156.613 Da . The boiling point is 209.1ºC at 760 mmHg .Scientific Research Applications
Synthesis of Anilinopyrimidines
4-Chloro-6-ethyl-2-methylpyrimidine: is used in the synthesis of anilinopyrimidines , which are compounds of significant interest due to their biological activities. Anilinopyrimidines have been evaluated as fungicides, pesticides, and more recently, as kinase inhibitors with potential antiproliferative activity against cancer cell lines . The microwave-assisted synthesis of these compounds from 4-Chloro-6-ethyl-2-methylpyrimidine offers a rapid and efficient method for producing various anilinopyrimidine derivatives .
Development of Supramolecular Networks
This chemical serves as a building block in the generation of supramolecular networks for molecular recognition. The ability to create complex structures at the molecular level has implications in the development of new materials and nanotechnology .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-ethyl-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFVVPNKXQKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522505 | |
Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-methylpyrimidine | |
CAS RN |
89966-72-3 | |
Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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